Isobutyraldehyde, semicarbazone
Description
Isobutyraldehyde semicarbazone is a Schiff base derived from the condensation of isobutyraldehyde (a branched-chain aldehyde) and semicarbazide. This compound belongs to the broader class of semicarbazones, which are characterized by the general structure R₁R₂C=N–NH–CO–NH₂. Semicarbazones are synthesized via acid-catalyzed reactions between aldehydes/ketones and semicarbazide, forming stable imine derivatives . Key applications of semicarbazones include their roles as ligands in metal complexes, bioactive agents (anticancer, antimicrobial, anticonvulsant), and precursors in organic synthesis .
Properties
IUPAC Name |
[(E)-2-methylpropylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9)/b7-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIOYNRUZBUMMS-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=N/NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430607 | |
| Record name | NSC405676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592-64-3 | |
| Record name | Isobutyraldehyde, semicarbazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC405676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyraldehyde, semicarbazone can be synthesized through a one-pot reaction involving isobutyraldehyde, semicarbazide, and a suitable solvent such as methanol. The reaction typically involves mixing the reactants and allowing the reaction to proceed at room temperature or under mild heating conditions. The product is then isolated and purified using standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then subjected to rigorous purification processes to ensure its quality and purity.
Chemical Reactions Analysis
Types of Reactions
Isobutyraldehyde, semicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo compounds such as methacrolein or methacrylic acid.
Reduction: Alcohol derivatives such as isobutanol.
Substitution: Various substituted semicarbazone derivatives.
Scientific Research Applications
Isobutyraldehyde, semicarbazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of isobutyraldehyde, semicarbazone involves its interaction with specific molecular targets and pathways. It acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in its antimicrobial and anticancer activities, where it inhibits the function of essential metal-dependent enzymes in pathogens and cancer cells .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Selected Semicarbazones
Key Observations:
- Isobutyraldehyde semicarbazone features a bulky branched alkyl group, which may sterically hinder metal coordination compared to planar aromatic derivatives (e.g., 4-chlorobenzaldehyde semicarbazone) .
- Thiosemicarbazones exhibit stronger metal-binding affinity due to the soft sulfur donor atom, forming more stable complexes with transition metals like Cu(II) and Ru(II) .
- Nitro-substituted derivatives (e.g., 5-nitro-2-furaldehyde semicarbazone) demonstrate pronounced biological activity, such as tumor induction, attributed to the nitro group’s electrophilic reactivity .
Pharmacological Activities
Q & A
Q. What are the optimal conditions for synthesizing isobutyraldehyde semicarbazone?
The synthesis typically involves a condensation reaction between isobutyraldehyde and semicarbazide hydrochloride in a refluxing ethanol-water mixture (1:1 v/v) under mildly acidic conditions. Sodium acetate is added to buffer the pH (~4.5–5.5), accelerating imine (C=N) bond formation while minimizing side reactions. Reaction completion is confirmed via TLC or NMR monitoring of the aldehyde proton disappearance (~9-10 ppm) .
Q. Which spectroscopic techniques are critical for characterizing isobutyraldehyde semicarbazone?
Key techniques include:
- FT-IR : Look for C=N stretch (~1600–1630 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) of the semicarbazone moiety.
- ¹H/¹³C NMR : The aldehyde proton (δ ~9–10 ppm) disappears post-reaction; new signals for NH groups (δ ~6–8 ppm) and the C=N bond (δ ~150–160 ppm in ¹³C) appear.
- X-ray crystallography : Resolves the (E)-configuration of the imine bond and intermolecular hydrogen bonding patterns .
Advanced Research Questions
Q. How can experimental design address contradictions in biological activity data for semicarbazone derivatives?
Discrepancies in antimicrobial or anticancer activity often arise from solvent polarity, crystallinity, or metal coordination. For example, solvent-dependent solubility affects bioavailability, as seen in N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, where polar solvents enhance antifungal activity by improving cell permeability. Validate results using multiple assays (e.g., microdilution vs. disc diffusion) and control for solvent effects via logP calculations .
Q. What strategies improve the antimicrobial potency of isobutyraldehyde semicarbazone derivatives?
Structural modifications include:
- Electron-withdrawing substituents on the aromatic ring to enhance electrophilicity and target binding (e.g., nitro or halogens).
- Metal complexation : Transition metals like Cu(II) or Fe(III) enhance redox activity, disrupting microbial membranes. Characterize complexes via UV-Vis (d-d transitions) and EPR spectroscopy .
- Structure-activity relationship (SAR) studies : Use docking simulations to prioritize derivatives with optimal steric and electronic profiles for enzyme inhibition (e.g., cysteine proteases) .
Q. How do theoretical calculations resolve discrepancies between experimental and predicted vibrational spectra?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates harmonic vibrational wavenumbers, scaled to match experimental FT-IR/Raman data. Discrepancies in NH stretching modes (~3300 cm⁻¹) often arise from intermolecular hydrogen bonding in the solid state, absent in gas-phase DFT models. Include solvent effects (e.g., PCM) or crystal packing simulations for better agreement .
Q. What methodologies validate the nonlinear optical (NLO) properties of semicarbazone derivatives?
- Hyperpolarizability (β) : Calculate via finite-field DFT to assess second-harmonic generation (SHG) potential. For example, pyridine-4-carbaldehyde semicarbazone shows β ~18× urea due to charge transfer between the aromatic system and semicarbazone moiety.
- Experimental validation : Use Kurtz-Perry powder SHG testing with Nd:YAG laser (1064 nm) and compare with reference materials like KDP .
Methodological Considerations
Q. How to design metal complexes of isobutyraldehyde semicarbazone for targeted bioactivity?
- Metal selection : Mn(II) or Fe(II) for antioxidant activity; Co(III) or Cu(II) for DNA interaction.
- Synthesis : Reflux semicarbazone with metal salts (e.g., CuCl₂) in methanol. Confirm coordination via shifts in UV-Vis absorption bands (e.g., d-d transitions at ~600 nm for Cu(II)) and magnetic susceptibility measurements .
Q. What analytical workflows quantify semicarbazone derivatives in complex matrices?
- LC-MS/MS : Derivatize aldehydes (e.g., with semicarbazide) and monitor [M+H]⁺ ions. Use MRM transitions (e.g., m/z 205→187 for isobutyraldehyde semicarbazone) for selectivity.
- Validation : Assess recovery rates in biological fluids (e.g., plasma) and limit of detection (LOD) via signal-to-noise ratios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
